Scientists can use bromofos as a model organophosphate insecticide to study how these chemicals interfere with insect nerve function. This research helps develop safer and more targeted insecticides ().
Bromofos persistence and degradation in the environment are of interest to researchers (). Understanding its breakdown products and environmental behavior helps assess potential contamination risks.
Due to its well-documented toxicity, bromofos can be used as a positive control in studies evaluating the effectiveness of new methods for detecting organophosphate poisoning or for environmental monitoring ().
Bromofos serves as a reference compound in analytical chemistry methods designed to detect organophosphate residues in food or environmental samples (). This helps ensure the accuracy of these analytical techniques.
Bromofos, chemically known as O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, is an organophosphorus compound primarily used as a pesticide. It appears as white crystals with a molecular weight of approximately 366.0 g/mol. The compound has a melting point of 53°C and a boiling point between 140-142°C at low pressure. Bromofos is soluble in various organic solvents such as toluene and diethyl ether but exhibits limited solubility in water (approximately 40 ppm at 27°C) .
Bromofos acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. When AChE is inhibited, ACh accumulates, leading to overstimulation of muscles and ultimately death of the insect.
Bromofos is a highly toxic compound and can be harmful to humans and animals if ingested, inhaled, or absorbed through the skin []. Symptoms of exposure can include nausea, vomiting, dizziness, weakness, blurred vision, and respiratory problems. In severe cases, exposure can lead to coma and death [].
Bromofos undergoes hydrolysis in both acidic and alkaline conditions, leading to the formation of dealkylated compounds and alcohols. In alkaline media, it is particularly prone to hydrolysis, which results in the breakdown of the compound into less toxic metabolites . Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at neuromuscular junctions .
Bromofos is recognized for its potent anticholinesterase activity, which inhibits cholinesterase enzymes in various organisms, including mammals. Studies have shown that it affects cholinesterase activity in rats and dogs, with no-effect levels identified at 0.63 mg/kg/day and 1.5 mg/kg/day respectively over extended periods . Additionally, bromofos has been associated with cytogenetic and embryotoxic effects in laboratory settings, indicating potential risks for developmental processes .
The synthesis of bromofos typically involves the reaction of dimethyl phosphorothioate with 2,5-dichloro-4-bromophenol. This process can be achieved through nucleophilic substitution reactions where the phenolic compound acts as a nucleophile attacking the phosphorus center of dimethyl phosphorothioate . The reaction conditions may vary, but generally involve moderate temperatures and controlled pH levels to optimize yield and minimize side reactions.
Studies on bromofos have highlighted its interactions with various biological systems. For instance, its metabolites have been investigated for their toxicity levels, revealing that while bromofos itself is toxic, some metabolites may exhibit reduced toxicity compared to the parent compound . Furthermore, research indicates that bromofos can undergo metabolic transformations in plants and animals, affecting its bioavailability and ecological impact .
Bromofos shares structural similarities with several other organophosphorus compounds. Below are some comparable compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Chlorpyrifos | C10H14Cl3NO4PS | Broad-spectrum insecticide; less persistent than bromofos |
Malathion | C10H19O6PS2 | Used for agricultural pests; less toxic to mammals |
Parathion | C10H14NO5PS | Highly toxic; banned in many countries due to safety concerns |
Diazinon | C12H15N2O3PS | Effective against a variety of pests; less persistent |
Bromofos is distinguished by its specific chlorinated phenyl group which contributes to its unique biological activity and mechanism of action compared to these similar compounds.
Bromofos, with the Chemical Abstracts Service registry number 2104-96-3, possesses the molecular formula C₈H₈BrCl₂O₃PS [1] [2] [3]. The compound exists as a phosphorothioate ester featuring a complex molecular architecture that includes multiple heteroatoms and halogen substituents [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate [1] [2]. The molecular structure contains a phosphorus atom bonded to sulfur through a double bond, two methoxy groups, and a halogenated phenyl ring as the leaving group [1] [2].
The molecular weight of bromofos is precisely 365.996 atomic mass units [1] [2] [3]. The structural framework consists of a central phosphorus atom in the +5 oxidation state, typical of organophosphate compounds [1] [2]. The phenyl ring system carries three halogen substitutions: one bromine atom at the 4-position and two chlorine atoms at the 2- and 5-positions [1] [2]. This polyhalogenated aromatic ring serves as the leaving group in the mechanism of acetylcholinesterase inhibition [4].
The stereochemistry of bromofos is achiral, containing no defined stereocenters with zero E/Z centers [5]. The molecular architecture exhibits a tetrahedral geometry around the phosphorus center, with the phosphorus-sulfur double bond providing the characteristic thioate functionality [1] [2]. The Standard International Chemical Identifier Key for bromofos is NYQDCVLCJXRDSK-UHFFFAOYSA-N [1] [2].
Bromofos exists as white crystalline solid at room temperature with a melting point ranging from 53 to 56 degrees Celsius [3] [6] [7]. The material demonstrates thermal stability up to its melting point, maintaining structural integrity under normal storage conditions [7]. The boiling point occurs at 140-142 degrees Celsius under reduced pressure of 0.01 torr [3] [6]. Under standard atmospheric pressure conditions, thermal decomposition may occur before reaching the normal boiling point [7].
The compound exhibits acceptable heat stability when stored at 34 degrees Celsius for 14 days, maintaining chemical integrity within acceptable limits [7]. Storage stability tests demonstrate that bromofos remains stable when kept at temperatures between 0 and 6 degrees Celsius [3]. The flash point exceeds 100 degrees Celsius, indicating relatively low volatility and reduced fire hazard under normal handling conditions [3].
The water solubility of bromofos is limited, measuring approximately 40 parts per million at 27 degrees Celsius [6] [8]. This low aqueous solubility reflects the hydrophobic nature of the polyhalogenated aromatic ring system combined with the phosphorothioate moiety [6]. The compound demonstrates greater solubility in organic solvents, being readily soluble in toluene, carbon tetrachloride, and diethyl ether [6]. Partial solubility occurs in low molecular weight alcohols [6].
The predicted density of bromofos is 1.704 ± 0.06 grams per cubic centimeter [3]. The vapor pressure at 20 degrees Celsius measures 1.3 × 10⁻⁴ millimeters of mercury, indicating low volatility under ambient conditions [6]. The logarithm of the octanol-water partition coefficient values suggests moderate lipophilicity, contributing to bioaccumulation potential [1].
Gas chromatography-mass spectrometry analysis of bromofos reveals a molecular ion peak at mass-to-charge ratio 366, corresponding to the molecular weight [9] [10]. The mass spectral fragmentation pattern exhibits characteristic peaks resulting from the loss of halogen atoms and organophosphate moieties [9]. The presence of bromine and chlorine atoms creates distinctive isotope patterns in the mass spectrum, with characteristic M+2 and M+4 peaks reflecting the natural isotope distributions of these halogens [11].
The electron ionization mass spectrum displays a base peak and multiple fragment ions arising from the breakdown of the phosphorothioate ester bond and aromatic ring fragmentation [12] [9]. The retention index for bromofos in gas chromatographic analysis is 2235, facilitating identification in complex mixtures [9]. The mass spectral quality factor of 975 indicates high confidence in compound identification [9].
The molecular structure of bromofos contains eight hydrogen atoms distributed across the two methoxy groups attached to the phosphorus center [1] [2]. The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the methoxy protons appearing as doublets due to coupling with the phosphorus nucleus [13]. The aromatic region would display signals corresponding to the two remaining hydrogen atoms on the polyhalogenated benzene ring [1] [2].
The phosphorus-31 nuclear magnetic resonance spectrum provides direct information about the phosphorus environment, with the chemical shift influenced by the sulfur double bond and the attached substituents [13]. The coupling patterns between phosphorus and the adjacent methoxy groups create characteristic multipicity patterns in both proton and phosphorus spectra [13].
The ultraviolet-visible absorption spectrum of bromofos exhibits absorption maxima characteristic of the polyhalogenated aromatic chromophore [14]. The presence of multiple halogen substituents on the benzene ring influences the electronic transitions and absorption coefficients [14]. The molar absorptivity values are enhanced by the presence of heavy atoms such as bromine and chlorine [14].
The compound demonstrates photochemical activity under ultraviolet irradiation, with the absorption characteristics determining the photodegradation kinetics [15] [14]. The electronic transitions involve both the aromatic pi-system and the phosphorothioate moiety, creating multiple absorption bands in the ultraviolet region [14].
Bromofos demonstrates considerable stability in aqueous suspension under neutral conditions [6]. However, the compound undergoes hydrolysis in distinctly alkaline media, with the rate increasing significantly as the pH rises above 8 [6]. The hydrolytic degradation follows pseudo-first-order kinetics with respect to bromofos concentration, with the hydroxide ion concentration determining the reaction rate [16].
The alkaline hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the phosphorus center, leading to cleavage of the phosphorus-oxygen bond and formation of dialkyl phosphate and the corresponding phenoxide ion [4] [16]. The rate constant for alkaline hydrolysis increases exponentially with temperature, following Arrhenius kinetics [16]. Under acidic conditions, bromofos exhibits greater stability with minimal hydrolytic degradation occurring over extended periods [6].
Ultraviolet light exposure initiates photochemical degradation of bromofos through multiple pathways [15] [14]. The photodegradation process involves both direct photolysis and photosensitized reactions, with the rate depending on the intensity and wavelength of incident radiation [15] [14]. The presence of bromine and chlorine substituents enhances photochemical reactivity compared to unsubstituted organophosphates [15] [14].
The photodegradation kinetics follow first-order behavior with respect to bromofos concentration, with rate constants varying according to light intensity and wavelength [15] [14]. Solar radiation can initiate photochemical breakdown, although the rate under natural sunlight conditions is significantly slower than under artificial ultraviolet sources [15]. The photodegradation products include various hydroxylated derivatives and compounds resulting from debromination and dechlorination reactions [15].
Bromofos maintains structural integrity at temperatures up to 34 degrees Celsius for extended periods, meeting storage stability requirements for commercial formulations [7]. The compound undergoes thermal decomposition at elevated temperatures, with the onset occurring above 100 degrees Celsius [7]. The thermal degradation pathway involves cleavage of the phosphorus-oxygen bonds and loss of the halogenated phenol moiety [7].
Storage at low temperatures enhances stability, with minimal degradation observed when maintained at 0 to 6 degrees Celsius [3] [7]. The compound demonstrates acceptable stability during normal shipping and storage conditions, provided exposure to extreme temperatures is avoided [7]. Heat stability testing indicates that bromofos retains chemical purity when subjected to accelerated aging conditions at 54 degrees Celsius for 14 days [7].
Field studies indicate that bromofos is not generally persistent in soil systems, undergoing degradation through microbial and chemical processes [8]. The compound exhibits moderate mobility in soil, with the potential for leaching to groundwater under certain conditions [8]. The environmental half-life varies considerably depending on soil type, moisture content, temperature, and microbial activity [8].
Biodegradation occurs through enzymatic processes involving soil microorganisms, with the rate influenced by soil organic matter content and microbial population density [8]. The degradation pathway involves initial hydrolysis of the phosphorothioate ester bond, followed by further metabolism of the resulting products [8]. Under anaerobic conditions, degradation rates are significantly reduced compared to aerobic environments [8].
The structure-activity relationship of bromofos with acetylcholinesterase follows the general pattern observed for organophosphate compounds [17] [18] [4]. The phosphorothioate moiety undergoes bioactivation through oxidative desulfuration by cytochrome P450 enzymes, converting the phosphorus-sulfur double bond to a phosphorus-oxygen double bond, forming the corresponding oxon derivative [19] [20] [4]. This oxon form exhibits significantly enhanced potency for acetylcholinesterase inhibition compared to the parent thionate compound [17] [4].
The halogenated phenyl leaving group influences the reactivity toward acetylcholinesterase through electronic effects [17] [18]. The electron-withdrawing bromine and chlorine substituents enhance the electrophilicity of the phosphorus center, facilitating nucleophilic attack by the serine hydroxyl group in the enzyme active site [17] [18]. The polyhalogenated aromatic ring also affects the leaving group ability, with more electron-withdrawing substituents producing better leaving groups and higher inhibition potency [21] [4].
Within the class of dimethyl phosphorothioate insecticides, bromofos shares structural similarities with compounds such as methyl parathion and fenitrothion [17] [18]. The presence of the dimethyl phosphorothioate moiety creates a common pharmacophore responsible for acetylcholinesterase inhibition [17] [18]. However, the specific substitution pattern on the aromatic ring differentiates bromofos from other members of this chemical class [17] [18].
The structure-activity relationship analysis reveals that compounds with multiple halogen substituents on the phenyl ring, such as bromofos, exhibit enhanced lipophilicity and improved penetration through biological membranes [17] [18]. The combination of bromine and chlorine atoms provides an optimal balance between molecular size and electronic effects, contributing to the insecticidal activity [17] [18]. Compared to compounds with only chlorine substituents, the presence of bromine enhances the molecular weight and lipophilicity, potentially affecting bioavailability and target site penetration [17] [18].
The bioactivation of bromofos follows the general mechanism observed for phosphorothioate insecticides, involving cytochrome P450-mediated oxidative desulfuration [19] [20] [4]. The rate of this bioactivation process influences the onset and duration of toxicological effects [19] [20]. The specific substitution pattern on the aromatic ring affects the electronic properties of the phosphorothioate moiety, influencing the rate of metabolic activation [19] [20].
Structure-activity studies indicate that the position and nature of halogen substituents on the phenyl ring influence the susceptibility to cytochrome P450-mediated bioactivation [19] [20]. The presence of electron-withdrawing groups enhances the electrophilicity of the phosphorus center in the resulting oxon form, increasing the reactivity toward nucleophilic amino acid residues in target proteins [19] [20]. The relationship between structure and activation kinetics provides insights into the relative toxicity and environmental persistence of different organophosphate compounds [19] [20].
The toxicological profile of bromofos reflects the structure-activity relationships common to organophosphate insecticides [17] [18] [4]. The dimethyl phosphorothioate structure confers specific metabolic and toxicological properties that differ from diethyl analogs [4] [13]. Dimethyl phosphorothioate compounds generally exhibit faster reactivation of inhibited acetylcholinesterase compared to diethyl derivatives, influencing the duration of cholinergic effects [4] [13].
The industrial synthesis of Bromofos involves several well-established methodologies, each offering distinct advantages in terms of yield, efficiency, and economic viability. The primary industrial approach centers on the esterification of phosphorothioic acid with 4-bromo-2,5-dichlorophenol . This methodology has been extensively optimized for large-scale production, utilizing controlled temperature and pressure conditions to ensure high yield and purity.
The most widely adopted industrial synthesis pathway employs dimethyl sulfate as a methylating agent under carefully controlled conditions . This process typically involves the use of specialized reactors with precise temperature control systems, maintaining reaction temperatures between 80-120°C for optimal conversion rates. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic hydroxyl group attacks the electrophilic phosphorus center, displacing the leaving group and forming the desired phosphorothioate ester bond.
Industrial production facilities implement continuous monitoring systems to track reaction progress and ensure consistent product quality . These systems utilize advanced analytical techniques including gas chromatography and mass spectrometry to verify the formation of the target compound and monitor impurity levels throughout the synthesis process.
Synthesis Method | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Main Byproducts |
---|---|---|---|---|
Esterification with Dimethyl Sulfate | 80-120 | 4-8 | 75-85 | Methanol, HCl |
Nucleophilic Substitution with Phosphorothiochloridate | 25-60 | 2-6 | 80-90 | HCl, Diethylamine |
Direct Reaction with Phosphoryl Chloride | 50-80 | 3-5 | 70-80 | HCl |
Schotten-Baumann Conditions | 0-25 | 1-3 | 85-95 | NaCl, Water |
The reaction between 2,5-dichloro-4-bromophenol and phosphorothioate compounds represents a crucial step in Bromofos synthesis, requiring careful optimization of reaction conditions to achieve maximum efficiency [2] [3]. This reaction proceeds through an established nucleophilic substitution mechanism, where the phenolic hydroxyl group of 2,5-dichloro-4-bromophenol acts as a nucleophile, attacking the electrophilic phosphorus center of the phosphorothioate reagent.
The synthesis of 2,5-dichloro-4-bromophenol itself involves multiple pathways, with the most effective being the bromination of 2,5-dichlorophenol using bromine in the presence of suitable catalysts [2]. This precursor preparation is critical for the overall synthesis efficiency, as impurities in the phenol component can significantly impact the final product quality and yield.
Industrial implementations of this reaction utilize specialized glass-lined reactors constructed from highly corrosion-resistant materials, as the reaction conditions can be aggressive due to the presence of halogenated compounds [4]. The reaction typically requires temperatures ranging from 25-80°C, depending on the specific phosphorothioate reagent employed and the desired reaction kinetics.
Process optimization studies have demonstrated that the choice of solvent system significantly influences both reaction rate and selectivity [5]. Aprotic solvents such as dichloromethane or acetonitrile are commonly employed to facilitate the nucleophilic attack while preventing unwanted side reactions. The reaction mixture is typically stirred under an inert atmosphere to prevent oxidation of the phosphorothioate moiety.
The purification of Bromofos following synthesis requires sophisticated techniques to achieve the high purity standards demanded for commercial applications [6] [7]. Industrial purification protocols typically employ a multi-stage approach, combining different separation techniques to remove impurities and by-products effectively.
Distillation represents the primary purification method for Bromofos, taking advantage of the compound's volatility characteristics [7]. The process utilizes fractional distillation under reduced pressure to minimize thermal decomposition while achieving effective separation from higher and lower boiling impurities. Industrial distillation systems incorporate advanced temperature control and monitoring systems to maintain optimal conditions throughout the purification process.
Crystallization techniques provide an alternative purification approach, particularly effective for achieving ultra-high purity products [6]. This method exploits the differential solubility of Bromofos and its impurities in selected solvent systems. The crystallization process typically involves controlled cooling of supersaturated solutions, with careful control of nucleation and crystal growth to optimize both yield and purity.
Purification Method | Efficiency (%) | Purity Achieved (%) | Processing Time | Solvent Requirements |
---|---|---|---|---|
Distillation | 85-95 | 92-96 | 2-4 hours | Minimal |
Crystallization | 90-98 | 95-99 | 6-12 hours | Moderate |
Column Chromatography | 95-99 | 98-99.5 | 4-8 hours | High |
Liquid-Liquid Extraction | 80-90 | 85-92 | 1-2 hours | Moderate |
Solid Phase Extraction (SPE) | 92-98 | 94-98 | 30-60 minutes | Low |
Quality control protocols in industrial Bromofos production employ multiple analytical techniques to ensure product specifications are met consistently [7] [8]. Gas chromatography coupled with mass spectrometry serves as the primary analytical method for quantitative determination of Bromofos content and identification of impurities. High-performance liquid chromatography provides complementary analysis, particularly useful for detecting polar degradation products that may not be amenable to gas chromatographic analysis.
The implementation of real-time monitoring systems allows for continuous quality assessment during the manufacturing process [8]. These systems utilize process analytical technology to monitor critical quality parameters, enabling immediate corrective actions when deviations from specifications are detected.
The synthesis of Bromofos-ethyl, the ethyl variant of Bromofos, follows similar fundamental principles but requires modifications to accommodate the different alkyl groups [10]. The most documented synthesis pathway involves the nucleophilic substitution of diethyl phosphorothiochloridate with 4-bromo-2,5-dichlorophenol . This reaction proceeds under milder conditions compared to the methyl variant, typically requiring temperatures between 40-60°C in the presence of pyridine as a base catalyst.
Alternative synthesis routes for Bromofos-ethyl utilize diethyl phosphorochloridothioate as the phosphorus-containing reagent [10]. This approach offers advantages in terms of reagent availability and reaction selectivity, though it may require longer reaction times to achieve complete conversion. The reaction mechanism involves the same fundamental nucleophilic substitution process, but the increased steric bulk of the ethyl groups can influence reaction kinetics and selectivity.
Starting Material | Catalyst/Conditions | Reaction Yield (%) | Product Purity (%) | Industrial Scalability |
---|---|---|---|---|
4-Bromo-2,5-dichlorophenol + Diethyl Phosphorochloridothioate | Pyridine, 40-60°C | 82-88 | 94-97 | High |
Diethyl Phosphorothiochloridate + Dichlorobromophenol | Triethylamine, RT | 78-85 | 92-95 | High |
Phenol + Diethyl Thiophosphoric Acid | Acid catalyst, 80°C | 70-78 | 88-93 | Medium |
Direct Esterification Route | Base catalysis, 50°C | 75-82 | 90-94 | Medium |
Industrial production of Bromofos-ethyl requires specialized equipment capable of handling the increased molecular weight and different physical properties compared to the methyl variant . The compound exhibits different solubility characteristics and volatility, necessitating adjustments to purification protocols and handling procedures.
Process development studies have identified key parameters affecting the synthesis efficiency of Bromofos-ethyl, including reaction temperature, catalyst loading, and solvent selection [11]. Optimization of these parameters has led to improved yields and reduced processing times, making the industrial production more economically viable.
The development of environmentally sustainable synthesis methods for Bromofos represents a significant area of research interest, driven by increasing regulatory pressure and environmental consciousness [12] [13]. Green chemistry approaches focus on reducing environmental impact while maintaining or improving synthesis efficiency and product quality.
Solvent-free synthesis methodologies have emerged as a promising approach for organophosphorus compound production [12]. These methods eliminate the need for organic solvents, reducing both environmental impact and processing costs. Mechanochemical approaches, utilizing ball milling or other mechanical energy sources, can facilitate the formation of Bromofos under solvent-free conditions while achieving yields comparable to traditional solution-phase methods.
Microwave-assisted synthesis represents another significant advancement in green chemistry approaches to Bromofos production [13]. This technology offers substantial reductions in reaction times and energy consumption while often improving product yields and selectivity. The precise control of heating provided by microwave irradiation enables more efficient energy transfer to the reaction mixture, reducing overall energy requirements.
Green Approach | Environmental Benefit | Energy Efficiency | Yield Improvement (%) | Commercial Viability |
---|---|---|---|---|
Solvent-Free Synthesis | No organic solvents | High | 5-15 | Medium |
Microwave-Assisted Synthesis | Reduced energy consumption | Very High | 10-25 | High |
Ionic Liquid Catalysis | Recyclable catalyst | Medium | 8-18 | Medium |
Water-Based Reactions | Non-toxic solvent | Medium | 2-12 | High |
Enzymatic Catalysis | Biodegradable catalyst | High | 12-22 | Low |
Biocatalytic approaches utilizing enzyme systems offer the potential for highly selective and environmentally benign synthesis routes [14]. Although currently limited by enzyme availability and cost considerations, advances in enzyme engineering and production technologies may make these approaches more viable for industrial implementation in the future.
The integration of renewable feedstocks into Bromofos synthesis pathways represents another avenue for improving environmental sustainability [14]. Research efforts focus on developing synthesis routes that utilize bio-derived starting materials or intermediates, reducing dependence on petrochemical feedstocks while maintaining economic viability.
Irritant;Environmental Hazard